Tert-butyl Piperidine-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKMUAFJDWOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147202-35-5 | |
| Record name | tert-butyl piperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Tert Butyl Piperidine 2 Carboxylate and Its Stereoisomers
Established Synthetic Routes for Tert-butyl Piperidine-2-carboxylate
Preparation from Piperidine-2-carboxylate Hydrochloride Salts
A common and straightforward method for the preparation of this compound involves the use of piperidine-2-carboxylic acid hydrochloride as a starting material. This salt is typically neutralized, and the resulting free amine is subsequently protected and esterified.
Esterification and Protection Strategies
The synthesis of this compound often involves two key transformations: esterification of the carboxylic acid and protection of the secondary amine. These steps can be performed in different orders.
A prevalent strategy is the protection of the piperidine (B6355638) nitrogen with a tert-butoxycarbonyl (Boc) group, followed by esterification. The Boc group is favored due to its stability under a range of reaction conditions and its facile removal under acidic conditions. thieme.de The protection is typically achieved by reacting piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534). chemicalbook.com
Following Boc protection, the carboxylic acid can be converted to its tert-butyl ester. Direct esterification with tert-butanol (B103910) can be challenging. Therefore, methods employing activating agents are often used. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Another approach utilizes di-tert-butyl dicarbonate itself as an activating agent for the esterification. researchgate.net
Alternatively, the esterification can be performed prior to the N-protection. However, this can be more complex due to the presence of the free amine, which can interfere with the esterification reaction.
The following table summarizes common reagents and conditions for these transformations:
| Transformation | Reagents | Typical Conditions | Reference |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Sodium Hydroxide (NaOH) | Aqueous t-butanol, 0°C to ambient temperature | chemicalbook.com |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF), 0-25°C | |
| Esterification | tert-Butanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), 0°C to room temperature | orgsyn.org |
| Esterification | tert-Butanol, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) | - | researchgate.net |
Asymmetric Synthesis Approaches for Chiral this compound
The synthesis of enantiomerically pure stereoisomers of this compound is of significant interest, as chirality often dictates biological activity. Several strategies have been developed to achieve this, including enantioselective synthesis, resolution of racemates, and the use of chiral catalysts.
Enantioselective Synthesis Techniques
Enantioselective synthesis aims to directly produce a single enantiomer of the target molecule. This can be achieved through various methods, such as the use of chiral auxiliaries or chiral catalysts. For instance, the asymmetric synthesis of related chiral piperidine derivatives has been accomplished using chiral phosphoric acid catalysts in reactions involving imino esters. rsc.org Another approach involves the use of chiral auxiliaries, such as (R)-phenylglycinol, in Strecker-type reactions to introduce chirality. nih.gov While not directly applied to this compound in the provided sources, these principles can be extended to its synthesis.
Resolution of Stereoisomers
Resolution is a classical method for separating enantiomers from a racemic mixture. This typically involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. Subsequently, the resolving agent is removed to yield the pure enantiomers. For example, racemic 2,3-dihydro-2-tert-butyl-3-N-benzylquinazolin-4-one has been resolved using N-phthalyl-L-alanine chloride as a chiral resolving agent to form diastereomers that were separated. scirp.org Lipases are also commonly used for the kinetic resolution of piperidine derivatives, where one enantiomer is selectively transformed, allowing for the separation of the remaining enantiomer. whiterose.ac.uk
Chiral Catalyst-Mediated Synthesis
The use of chiral catalysts is a powerful tool for asymmetric synthesis, enabling the production of a desired enantiomer with high selectivity. Various chiral metal complexes and organocatalysts have been developed for the synthesis of chiral piperidines. For example, copper catalysts with chiral ligands like (S,S)-Ph-BPE have been used for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.gov Similarly, rhodium-catalyzed enantioselective C-H insertion reactions have been employed for the synthesis of chiral piperidine derivatives. researchgate.net Palladium-catalyzed asymmetric allylic alkylation is another method used to generate chiral piperidine structures. nih.gov These catalytic systems offer efficient routes to chiral piperidines, which are precursors or analogues of this compound.
The following table highlights some research findings in the asymmetric synthesis of chiral piperidine derivatives:
| Methodology | Catalyst/Reagent | Key Finding | Reference |
| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates in up to 70% yield and 99% ee. | rsc.org |
| Kinetic Resolution | n-BuLi / Sparteine | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines with high enantiomeric ratios. | whiterose.ac.uk |
| Asymmetric Cyclization | Cu/(S,S)-Ph-BPE | Regiospecific and enantioselective synthesis of 2,3-cis-disubstituted piperidines. | nih.gov |
| Asymmetric C-H Insertion | Dirhodium(II) Carboxamidate | Enantioselective intramolecular C-H insertion to produce chiral piperidines. | researchgate.net |
Modern Synthetic Enhancements
The synthesis of this compound and its stereoisomers, critical building blocks for many pharmaceutical agents, has been significantly advanced by modern chemical technologies. These enhancements focus on increasing efficiency, safety, stereochemical control, and sustainability compared to traditional synthetic routes. Methodologies such as microwave-assisted synthesis, continuous flow chemistry, and green chemistry principles are at the forefront of this evolution, offering powerful tools for the preparation of these valuable piperidine derivatives.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a transformative technology, leveraging microwave irradiation to heat reactions directly and efficiently. tugab.bg This technique dramatically reduces reaction times, often from hours to mere minutes, while frequently improving product yields and purity. tugab.bgtsijournals.com The application of microwave heating has been reported for a wide range of heterocyclic syntheses, including the formation of piperidine rings and their precursors. nih.govnih.gov
The primary advantage of microwave synthesis lies in its rapid and uniform heating mechanism, which can minimize the formation of side products and decomposition that may occur with prolonged conventional heating. tugab.bg While specific literature detailing a full microwave-assisted synthesis of this compound is not abundant, the principles have been widely applied to analogous structures. For instance, microwave irradiation has been effectively used in the multi-component synthesis of highly substituted piperidines and in the rapid generation of piperidine-containing pyrimidines and thiazolidinones. tsijournals.comnih.gov These examples demonstrate the potential of microwave technology to accelerate key bond-forming and cyclization steps in piperidine synthesis.
Research into the synthesis of related heterocyclic structures showcases the significant enhancements offered by this technology. In one example, the synthesis of piperidine-containing pyrimidine (B1678525) imines was achieved in 6 minutes under microwave irradiation, a substantial improvement over conventional methods. tsijournals.com Similarly, the synthesis of various acetamide (B32628) derivatives, including those with piperidinyl moieties, showed good yields in shortened reaction times when conducted under microwave irradiation compared to conventional heating. mdpi.com
| Compound | Method | Reaction Time | Yield | Reference |
| 4-phenyl-6-(4-(piperidin-1-yl)phenyl)pyrimidin-2-amine | Microwave Irradiation (600W) | 6 min | High | tsijournals.com |
| 1-(Piperidin-1-yl)-2-tosylethan-1-one | Microwave Irradiation | 2-3 h | 78% | mdpi.com |
| Substituted 2-quinolinones | Microwave Irradiation (Fenton's reagent) | 10 s | 33-45% | nih.gov |
| Conventional Heating | 4 h | Lower | nih.gov |
Flow Chemistry Applications in Synthesis
Continuous flow chemistry has become an increasingly important methodology in modern organic synthesis, particularly for the production of active pharmaceutical ingredients (APIs) and their intermediates. rsc.org This technology offers significant advantages in terms of safety, process control, efficiency, and scalability over traditional batch processing. whiterose.ac.uk The synthesis of chiral amines and their derivatives, including piperidine scaffolds, is an area where flow chemistry has demonstrated considerable benefits. vapourtec.comrsc.org
Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. whiterose.ac.uk Furthermore, the small reactor volumes enhance heat and mass transfer and significantly improve the safety profile for hazardous reactions, such as those involving azides or explosive intermediates. vapourtec.com This technology is well-suited for multistep syntheses, enabling the integration of reaction, workup, and purification steps into a single, continuous process. rsc.org
While a dedicated flow synthesis of this compound is not extensively documented, related processes highlight the potential of this approach. For instance, an efficient and safe method for the inversion of configuration of chiral amines has been developed under flow conditions, a crucial step for accessing specific stereoisomers. vapourtec.com This process, which converts an undesired enantiomer into a useful azide (B81097) intermediate, achieves high enantiomeric excess and satisfactory yields safely. vapourtec.com Another application involves the use of packed bed reactors with immobilized enzymes for the continuous kinetic resolution of chiral amines. whiterose.ac.uk These examples underscore the power of flow chemistry to enable challenging or hazardous reactions relevant to the synthesis of chiral piperidine derivatives in a safe and scalable manner.
| Reaction | Reactor System | Key Parameters | Outcome | Reference |
| Inversion of Chiral Amine Configuration | Vapourtec R-Series Flow Reactor | Optimized temperature, flow rate, and solvent | Organic azides obtained in satisfactory yields and >90% ee | vapourtec.com |
| Enzymatic Kinetic Resolution of Chiral Amine | Continuous Packed Bed Reactor (PBR) | 6 min residence time | Maximum 50% conversion with high product ee | whiterose.ac.uk |
| Carboxylation of Grignard Reagents with CO2 | Tube-in-Tube Gas Permeable Membrane Reactor | 7 bar CO2 pressure, 1.0 mL/min flow rate | Scalable synthesis of carboxylic acids | durham.ac.uk |
Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic routes in the pharmaceutical industry to minimize environmental impact. unibo.it For the synthesis of complex molecules like this compound, this involves the use of non-toxic catalysts, environmentally benign solvents like water, solvent-free conditions, and biocatalytic methods. acgpubs.orgajchem-a.com
Biocatalysis and chemoenzymatic strategies represent a cornerstone of green chemistry for synthesizing chiral piperidines. nih.gov Enzymes operate under mild conditions of temperature and pH and exhibit remarkable stereo- and regioselectivity, often obviating the need for complex protection and deprotection steps. nih.gov For example, a highly efficient chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-enriched piperidines. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade to produce chiral piperidines with precise stereochemistry and high enantiomeric excess. nih.gov Such biocatalytic routes are gaining significant attention as sustainable alternatives to traditional methods that may rely on expensive or toxic heavy metal catalysts. rsc.org
Other green approaches include performing reactions in water or under solvent-free conditions. A green approach to substituted piperidinols has been developed using a water-mediated intramolecular cyclization. mdpi.com Similarly, new thiophene-based Schiff bases containing piperidine rings have been synthesized in high yield without the use of any catalyst or solvent. acgpubs.org These methods reduce reliance on volatile organic compounds, simplifying purification and reducing waste. The development of processes using biocatalysis or alternative reaction media is central to creating more sustainable pathways for the industrial production of piperidine-based pharmaceuticals. nih.govgoogle.com
| Methodology | Approach | Key Features | Example Application | Reference |
| Chemoenzymatic Synthesis | One-pot amine oxidase/ene imine reductase cascade | High stereoselectivity; mild reaction conditions | Asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines (up to 99% ee) | nih.gov |
| Solvent-Free Synthesis | Grinding of thiophene-2-carbaldehyde (B41791) and piperidine derivatives | No catalyst or solvent; short reaction time; high yield | Synthesis of new thiophene-based Schiff bases containing piperidine rings | acgpubs.org |
| Water-Mediated Cyclization | Intramolecular cyclization after bis-aza Michael addition | Use of water as a green solvent | Synthesis of a broad range of substituted piperidinols | mdpi.com |
| Biocatalysis | Transaminase (ATA) enzymes | Excellent enantioselectivity under mild conditions | Production of chiral amines from ketones | rsc.org |
Chemical Transformations and Derivative Synthesis of Tert Butyl Piperidine 2 Carboxylate
Reactions Involving the Piperidine (B6355638) Nitrogen
The nitrogen atom of the piperidine ring is a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. These transformations are crucial for introducing a variety of substituents that can modulate the biological activity and physicochemical properties of the resulting molecules. Before undergoing these reactions, the nitrogen must be available as a secondary amine; if the starting material is an N-protected version, such as N-Boc-piperidine-2-carboxylate, the Boc group must first be removed.
N-Alkylation Reactions
N-alkylation introduces alkyl groups onto the piperidine nitrogen. A common method to achieve this is through reductive amination. This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Reductants such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or other borohydride (B1222165) reagents are frequently used for this transformation. nih.gov This method is highly efficient for creating a diverse range of N-substituted piperidine derivatives.
Another approach for N-alkylation is the direct reaction with alkyl halides. In this nucleophilic substitution reaction, the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide (e.g., alkyl bromide or iodide), displacing the halide and forming a new C-N bond. rsc.org The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.
Table 1: N-Alkylation Reactions of Piperidine Derivatives
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Room Temperature | N-Alkyl piperidine |
| Nucleophilic Substitution | Alkyl Halide, Base (e.g., K₂CO₃), Acetonitrile or DMF | N-Alkyl piperidine |
N-Acylation Reactions
N-acylation involves the introduction of an acyl group (R-C=O) onto the piperidine nitrogen, forming a stable amide bond. This is a fundamental transformation in organic synthesis. The reaction is typically performed by treating the piperidine derivative with an acylating agent such as an acyl chloride or an acid anhydride. These reagents are highly reactive, and the reaction often proceeds smoothly in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acidic byproduct (e.g., HCl). The resulting N-acylpiperidines are important intermediates in drug discovery.
While direct examples with tert-butyl piperidine-2-carboxylate are not prevalent in the reviewed literature, the N-acylation of the piperidine nitrogen is a standard and predictable reaction for secondary amines. For instance, reacting the deprotected piperidine with acetyl chloride would yield the N-acetyl derivative.
Table 2: General Conditions for N-Acylation
| Acylating Agent | Base | Solvent | Product |
|---|---|---|---|
| Acyl Chloride | Triethylamine or Pyridine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | N-Acyl piperidine |
| Acid Anhydride | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-Acyl piperidine |
Formation of Amides and Sulfonamides
The piperidine nitrogen can be functionalized to form not only amides (as discussed in N-acylation) but also sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis of N-sulfonylpiperidines is achieved by reacting the piperidine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. google.comorganic-chemistry.org This reaction is analogous to N-acylation.
A study on the synthesis of novel sulfonyl piperidine carboxamide derivatives utilized 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, a positional isomer of the title compound. After deprotection of the Boc group, the resulting secondary amine was reacted with various substituted sulfonyl chlorides to yield a series of novel sulfonamides. nih.gov This highlights a key strategy for creating complex piperidine-based scaffolds. The classical method for preparing primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia (B1221849) or an ammonia surrogate. nih.gov
Transformations of the Ester Moiety
The tert-butyl ester group at the C-2 position of the piperidine ring is another key functional handle. It can be cleaved to reveal a carboxylic acid, which then serves as a gateway for a variety of subsequent transformations, most notably the formation of amides through coupling reactions.
Ester Cleavage and Hydrolysis
The tert-butyl ester is a valuable protecting group for the carboxylic acid because it is stable to many reaction conditions but can be selectively removed under acidic conditions. orgsyn.org The cleavage is typically performed using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). orgsyn.org The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene (B52900), a stable carbocation, to release the free carboxylic acid. This method is highly efficient, with conversions often exceeding 95% within a few hours at room temperature. orgsyn.org
Alternatively, hydrolysis can be achieved under basic conditions, for example, using potassium hydroxide (B78521) in a biphasic mixture of THF and water. orgsyn.org However, acid-catalyzed cleavage is more common for tert-butyl esters due to its mild conditions and the volatile nature of the byproducts. orgsyn.org
Table 3: Conditions for Tert-butyl Ester Cleavage
| Reagent | Solvent | Temperature | Typical Duration |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | Variable |
| Potassium Hydroxide (KOH) | THF / Water | Room Temperature | Variable |
Amidation and Peptide Coupling Reactions
Once the tert-butyl ester is hydrolyzed to the corresponding carboxylic acid (N-Boc-piperidine-2-carboxylic acid), this new functional group can be converted into a wide range of amides. This transformation is one of the most important reactions in peptide synthesis and medicinal chemistry. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. bldpharm.com
This activation is achieved using peptide coupling reagents. A vast array of such reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization if the chiral center at C-2 is to be preserved. nih.gov Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve efficiency. nih.govnih.gov Phosphonium-based reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. nih.gov The choice of coupling reagent and base (such as N,N-diisopropylethylamine, DIPEA) is crucial for achieving high yields and purity. nih.gov
Table 4: Common Peptide Coupling Reagents for Amide Formation
| Coupling Reagent | Additive (optional) | Base (Typical) | Key Features |
|---|---|---|---|
| EDC (hydrochloride) | HOBt, OxymaPure | DIPEA, NMM | Water-soluble byproducts, widely used. |
| DCC | HOBt | DIPEA, NMM | Forms insoluble dicyclohexylurea (DCU) byproduct. |
| HATU | - | DIPEA, Collidine | High reactivity, effective for hindered couplings. |
| PyBOP | - | DIPEA, NMM | Less hazardous byproducts than BOP, rapid reactions. nih.gov |
Reduction to Alcohols and Other Transformations
The carboxylate moiety of this compound is a key functional handle that can be transformed into other important functional groups, most notably through reduction to alcohols. The reduction of the ester to a primary alcohol yields the corresponding (S)- or (R)-piperidin-2-ylmethanol derivative, a valuable building block for more complex molecules.
Commonly, powerful reducing agents are required for this transformation. Lithium aluminium hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is effective for the complete reduction of the tert-butyl ester to the alcohol. However, this method is often incompatible with other sensitive functional groups that may be present on the piperidine ring or its N-protecting group.
A milder and more selective approach involves the use of sodium borohydride (NaBH₄), often in the presence of an activating agent or in a protic solvent like methanol (B129727). While NaBH₄ is typically less reactive towards esters compared to ketones or aldehydes, its reactivity can be enhanced. For instance, in the synthesis of related piperidine derivatives, the reduction of a diester with sodium borohydride in methanol was shown to successfully yield a diol, indicating the feasibility of reducing ester groups under these conditions. niscpr.res.in In some cases, this method can lead to a mixture of products, including the partially reduced mono-hydroxyl compound alongside the fully reduced diol, highlighting the need for careful optimization of reaction conditions. niscpr.res.in
Alternative reducing agents like diisobutylaluminium hydride (DIBAL-H) can also be employed, which may offer different selectivity profiles and are known for the partial reduction of esters to aldehydes at low temperatures. This would provide access to N-protected piperidine-2-carbaldehyde (B177073) derivatives.
Table 1: Reduction of Piperidine Esters to Alcohols
| Precursor Type | Reducing Agent | Solvent | Product | Reported Yield | Reference |
| Diester Carbamate | Sodium Borohydride | Methanol | Diol | 76% | niscpr.res.in |
| Diester Carbamate | Sodium Borohydride | Methanol | Mono-hydroxy ester | 11% (minor) | niscpr.res.in |
Modifications of the Piperidine Ring System
Beyond the carboxylate group, the piperidine ring itself offers numerous opportunities for functionalization, enabling the synthesis of a diverse array of derivatives.
Stereoselective Derivatization at Ring Positions
Controlling the stereochemistry at the various positions of the piperidine ring is crucial for synthesizing biologically active molecules. Several strategies have been developed for the stereoselective introduction of substituents.
One powerful method involves the use of chiral pool starting materials, such as amino acids. For example, L-glutamic acid can be used to synthesize enantiomerically pure 3-amino substituted piperidines. niscpr.res.in This multi-step approach involves the formation of a diol, which is then converted into a ditosylate that can react with various amines to form the desired substituted piperidine with defined stereochemistry. niscpr.res.in Similarly, organozinc chemistry starting from amino acids like serine has been used to create stereoisomerically enriched 2,5- and 2,6-disubstituted piperidines. whiterose.ac.uk
Asymmetric hydrogenation is another key technique. The hydrogenation of pyridine derivatives using chiral rhodium or ruthenium catalysts can yield enantiomerically enriched piperidines. nih.gov Furthermore, chemo-enzymatic methods, such as the dearomatization of activated pyridines using ene-reductases (EneIREDs), have emerged as a powerful tool for producing enantioenriched piperidines with high stereoselectivity. nih.gov These enzymatic cascades can facilitate dynamic kinetic resolutions to yield products with excellent enantiomeric excess. nih.gov
Table 2: Examples of Stereoselective Derivatization of Piperidines
| Method | Starting Material | Key Reagent/Catalyst | Product Type | Reference |
| Chiral Pool Synthesis | L-Glutamic Acid | NaBH₄, p-toluenesulphonyl chloride | 3-Amino piperidines | niscpr.res.in |
| Organometallic Addition | Serine-derived organozinc reagent | Pd(PPh₃)₂Cl₂ | 2,6-Disubstituted piperidines | whiterose.ac.uk |
| Chemo-enzymatic Dearomatization | Activated Pyridines | Ene-reductases (EneIREDs) | Enantioenriched Piperidines | nih.gov |
Oxidative Transformations and Metabolic Pathways
The oxidation of the piperidine ring can introduce new functional groups and is a key process in both synthetic chemistry and metabolism. The N-Boc group (tert-butoxycarbonyl) enhances the stability of the ring and facilitates selective modifications. niscpr.res.in
Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) in combination with a halogen source like trimethylsilyl (B98337) bromide (TMSBr), can achieve C-H functionalization of the piperidine ring. nih.gov This process is believed to proceed through the formation of a reactive N-acyliminium ion intermediate, which is then trapped by a nucleophile. nih.gov This allows for the introduction of functionality at the α-position to the nitrogen.
In the context of metabolic pathways, cytochrome P450 (CYP450) enzymes are known to hydroxylate piperidine rings. For example, a specific CYP450 hydroxylase has been identified that catalyzes the C4-stereoselective hydroxylation of an (R)-2-methylpiperidine derivative during the biosynthesis of deoxynojirimycin (DNJ). mdpi.com This enzymatic oxidation demonstrates a highly selective method for ring functionalization found in nature.
Another synthetic strategy involves the oxidation of N-protected piperidines to introduce a hydroxyl group on the nitrogen atom, forming N-hydroxypiperidine derivatives. nih.govresearchgate.net Furthermore, allylic oxidation can be performed on unsaturated piperidine rings. Using catalysts like dirhodium(II) caprolactamate (Rh₂(cap)₄) with tert-butyl hydroperoxide (TBHP) as the oxidant, an allylic methylene (B1212753) group can be converted to a carbonyl group, providing access to substituted piperidones. orgsyn.org
Introduction of Functional Groups via Electrophilic or Nucleophilic Reactions
The piperidine ring can be functionalized through either electrophilic or nucleophilic pathways, depending on the reaction conditions and the nature of the substrate.
The generation of N-acyliminium ions from N-Boc protected piperidines creates a powerful electrophile. nih.gov These intermediates can be trapped by a variety of nucleophiles, enabling the introduction of groups such as azides (using TMSN₃) or halides. This method provides a direct route to α-functionalized piperidines. nih.gov
Conversely, the piperidine ring can be rendered nucleophilic. For instance, deprotonation of the ring at a position alpha to a stabilizing group (like a nitrile or ester) can generate a carbanion, which can then react with various electrophiles. While direct deprotonation of the unsubstituted ring is challenging, the presence of activating groups facilitates such reactions.
Nucleophilic substitution reactions can also be employed to introduce functional groups onto a pre-functionalized piperidine ring. For example, a halogenated piperidine derivative can react with nucleophiles like amines, thiols, or alkoxides to displace the halide and form a new carbon-heteroatom bond. The synthesis of various piperazine (B1678402) derivatives through the nucleophilic displacement of bromine in tert-butyl bromoacetate (B1195939) by a secondary amine serves as an analogous example of this type of transformation. researchgate.net
Applications of Tert Butyl Piperidine 2 Carboxylate in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Kinase Inhibitors
The piperidine (B6355638) scaffold is a common feature in many kinase inhibitors, where it often serves as a central structural element that orients functional groups to interact with specific pockets within the ATP-binding site of the kinase. The use of tert-butyl piperidine-2-carboxylate allows for the stereocontrolled introduction of this core, which is critical for achieving high potency and selectivity.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). researchgate.net The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers. nih.gov
The this compound moiety is a key component in the synthesis of certain ALK inhibitors featuring a piperidine carboxamide scaffold. researchgate.net This structural motif is integral to a class of type-I½ inhibitors that bind to the ATP-binding site of the ALK kinase. In the synthesis of these inhibitors, the piperidine ring acts as a central scaffold. The carboxylate group is typically converted to an amide, which can form crucial hydrogen bonds with the hinge region of the kinase, while substituents on the piperidine ring can be tailored to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity. Second and third-generation ALK inhibitors, such as Alectinib and Lorlatinib, have been developed to overcome resistance to earlier drugs like crizotinib. researchgate.netnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. In the context of ALK inhibitors built around a piperidine core, SAR studies have elucidated the importance of the substitution pattern on the piperidine ring.
For instance, in the development of related kinase inhibitors like those for GSK-3β, the piperidine ring was found to occupy a small lipophilic pocket formed by specific amino acid residues (e.g., Leu188). mdpi.com The orientation of substituents on the piperidine nitrogen is directed towards the solvent-exposed region. mdpi.com This understanding suggests that bulky or lipophilic groups at certain positions can either enhance binding through favorable interactions or cause steric clashes that reduce activity. mdpi.com The stereochemistry of the piperidine ring is also paramount; studies on enantiopure compounds have shown that only one enantiomer can adopt the correct conformation to fit within the binding pocket, while the other would clash with nearby protein structures. mdpi.com These principles from related kinase inhibitor programs are directly applicable to the optimization of ALK inhibitors, where the piperidine scaffold must be precisely decorated to maximize interactions with the ALK active site. researchgate.net
Table 1: Key Interactions in Piperidine-Based Kinase Inhibitors
| Interacting Moiety | Protein Target Region | Type of Interaction | Reference |
|---|---|---|---|
| Piperidine Ring | Small Lipophilic Pocket (e.g., formed by Leu188) | Van der Waals / Hydrophobic | mdpi.com |
| Amide Linkage | Hinge Region of Kinase | Hydrogen Bonding | researchgate.net |
Computational tools are indispensable in modern drug discovery for designing and optimizing kinase inhibitors. nih.gov Molecular docking simulations are used to predict how potential inhibitors will bind to the kinase active site, guiding the synthetic strategy. nih.gov For piperidine-based ALK inhibitors, modeling helps visualize how the compound fits into the ATP pocket. researchgate.net
These models can predict key interactions, such as hydrogen bonds between the inhibitor's amide group and the kinase hinge region, and hydrophobic interactions between the piperidine ring and non-polar residues. researchgate.netmdpi.com Furthermore, computational approaches like quantum mechanics (QM) can be used to determine the preferred low-energy conformations of different stereoisomers, explaining why one enantiomer is significantly more active than another. mdpi.com By superimposing the preferred conformation of a designed molecule onto the crystal structure of the target protein, researchers can predict potential steric clashes or confirm favorable binding modes before undertaking complex synthesis. mdpi.com This in silico screening and design process accelerates the development of potent and selective type II kinase inhibitors, which stabilize the inactive (DFG-out) conformation of the kinase, often leading to improved selectivity and longer duration of action. nih.gov
Exploration of FKBP51 Ligands
The FK506-binding protein 51 (FKBP51) is an immunophilin and a co-chaperone that has emerged as a promising drug target for stress-related psychiatric and neurodegenerative disorders. FKBP51 regulates the activity of the glucocorticoid receptor, and its inhibition is a potential therapeutic strategy.
The development of selective ligands for FKBP51 over its close homologue FKBP52 is a significant challenge in medicinal chemistry. This compound serves as a versatile starting material or scaffold component in the synthesis of such selective ligands. The piperidine ring can be functionalized to create molecules that exploit subtle structural differences between the FK1 domains of FKBP51 and FKBP52. Research has shown that conformational transitions within the FKBP51 binding domain can be exploited to design selective inhibitors. nih.gov The synthesis of these ligands often involves multi-step sequences where the piperidine carboxylate is used as a handle to attach other fragments designed to interact with specific regions of the protein.
Understanding the precise interactions between a ligand and FKBP51 is key to developing drugs with high affinity and selectivity. Techniques such as NMR spectroscopy and X-ray crystallography are used to study these interactions at an atomic level. Studies have revealed that the binding pocket of FKBP51 undergoes conformational changes upon ligand binding, a phenomenon that can be described by either an "induced-fit" or "conformational selection" model. nih.gov
The unliganded FKBP51 protein exists in transient alternative conformations. nih.gov Selective inhibitors can bind preferentially to one of these less populated, transient states, stabilizing it. The piperidine core of a ligand can be positioned to interact with key residues like Phe67 within a hairpin loop of the protein. nih.gov The interactions can involve hydrogen bonds between the ligand and backbone amides of the protein, as well as hydrophobic interactions within the binding pocket. For example, specific residues like Tyr57 and Asp68 form hydrogen-bonding networks that are critical for the protein's structure and can be targeted by rationally designed ligands. nih.gov By understanding these dynamic conformational states and specific ligand-protein contacts, more potent and selective FKBP51 inhibitors can be developed.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Alectinib |
| Lorlatinib |
| Crizotinib |
Structure-Based Drug Design Principles for FKBP51 Modulators
The FK506-binding protein 51 (FKBP51) is a protein implicated in stress-related disorders, chronic pain, and obesity, making it an attractive target for therapeutic intervention. nih.govnih.gov Structure-based drug design, a methodology that relies on the high-resolution structural information of the target protein, has been instrumental in developing potent and selective inhibitors of FKBP51. nih.gov This approach aims to design molecules that fit precisely into the binding site of the protein, thereby modulating its activity.
Macrocyclization, or the formation of a large ring structure, has been identified as a successful strategy to selectively target the shallow binding site of FKBP51. nih.gov Research has led to the design and synthesis of macrocyclic ligands that demonstrate high affinity and selectivity for FKBP51 over its close homologue, FKBP52. nih.govnih.gov High-resolution crystal structures of these inhibitors in complex with FKBP51 have confirmed that they bind in a manner that confers this selectivity. nih.gov The piperidine scaffold, a core component of this compound, is a key element in constructing these complex macrocyclic architectures. Its defined stereochemistry and conformational rigidity are essential for orienting other functional groups to interact optimally with amino acid residues in the FKBP51 binding pocket.
Development of Other Pharmaceutical Agents
The utility of this compound extends beyond FKBP51 modulators, serving as a key intermediate in the synthesis of various other classes of pharmaceutical agents.
Role as a Precursor for Anticholinesterase Drugs
Anticholinesterase agents, which inhibit the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the management of Alzheimer's disease. The piperidine ring is a well-established scaffold in this area, most notably found in the drug Donepezil (B133215). acs.org Synthetic approaches to create analogues of Donepezil often utilize piperidone-based templates, which can be derived from precursors like this compound. acs.org Research has focused on creating chirally enriched analogues by introducing substituents on the piperidine ring to explore structure-activity relationships. acs.org Furthermore, piperazine-2-carboxylic acid derivatives have also been investigated as multi-target-directed ligands for Alzheimer's disease, demonstrating anticholinesterase activity. nih.gov
Intermediacy in Antipsychotic Drug Synthesis
The development of novel antipsychotic drugs often involves the exploration of fused heterocyclic systems containing piperidine or piperazine (B1678402) moieties. nih.gov These scaffolds are designed to interact with multiple receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in the pathophysiology of schizophrenia. A series of fused tricyclic heterocycle piperazine/piperidine derivatives have been synthesized and evaluated as potential multireceptor atypical antipsychotics. nih.gov In the synthesis of these complex molecules, substituted piperidine intermediates are crucial. The this compound framework provides a versatile starting point for the elaboration of the intricate structures required for potent and selective antipsychotic activity.
Application in the Synthesis of Diverse Bioactive Scaffolds
The piperidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile building block for a multitude of bioactive compounds. It has been incorporated into the synthesis of renin inhibitors, which are used to treat hypertension. researchgate.net Structure-based design has led to the development of N-(piperidin-3-yl)pyrimidine-5-carboxamides with potent renin inhibitory activity. researchgate.net
Additionally, derivatives of tert-butyl piperidine-carboxylate have been used as key intermediates in the synthesis of targeted cancer therapies. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a crucial intermediate in the synthesis of Vandetanib, a drug used to treat certain types of thyroid cancer. researchgate.net The synthesis of complex, multifunctional piperidine-containing building blocks, such as those incorporating Schiff bases, further highlights the adaptability of the tert-butyl piperidine-carboxylate scaffold for creating novel chemical entities with therapeutic potential. researchgate.net
Contributions to Complex Molecule Synthesis
The inherent structural features of this compound also lend themselves to the challenging field of natural product synthesis and the creation of their analogues.
Incorporation into Natural Product Analogues
Natural products are a rich source of inspiration for drug discovery, and the piperidine ring is a structural motif found in numerous biologically active natural compounds. acs.org Synthetic chemists often aim to create analogues of these natural products to improve their therapeutic properties or to understand their mechanism of action. The synthesis of pyrrolizidine (B1209537) alkaloid analogues, for example, represents an area where piperidine-based building blocks could be employed. core.ac.uk While direct use of this compound in this specific synthesis is not detailed, the principles of using cyclic amine precursors are well-established. The controlled stereochemistry and functionality of this compound make it an ideal candidate for constructing the core structures of such complex natural product analogues.
Use in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the generation of lead compounds. This approach relies on identifying small, low-complexity molecules, or "fragments," that bind with low affinity to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. The piperidine scaffold, particularly its derivatives like this compound, is of significant interest in FBDD due to its three-dimensional (3D) character, which is often lacking in traditional fragment libraries.
The overrepresentation of flat, two-dimensional molecules in many screening collections has spurred interest in developing 3D fragment building blocks. nih.govrsc.org Piperidine-based fragments, such as substituted pipecolinates, offer a solution by introducing conformational complexity and expanding the sampled chemical space. nih.govrsc.orgrsc.org The synthesis of regio- and diastereoisomers of these piperidine fragments allows for a systematic exploration of 3D space, providing molecules with favorable properties for FBDD campaigns. nih.govrsc.orgrsc.org
A key aspect of FBDD is the adherence to the "Rule of Three," which defines the physicochemical properties of an ideal fragment: a molecular weight under 300 Da, a cLogP less than 3, and no more than three hydrogen bond donors and acceptors. whiterose.ac.uk Virtual libraries derived from piperidine scaffolds, including those related to this compound, have been shown to possess excellent molecular properties that align with these guidelines. nih.govrsc.org
The utility of piperidine-containing fragments is not limited to their 3D shape. The piperidine ring is a common motif in many approved drugs and natural alkaloids, highlighting its importance as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This established presence in bioactive molecules suggests that fragments containing this scaffold have a higher probability of interacting with biological targets.
Fragment screening campaigns often employ sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) to detect the weak binding of fragments to their target proteins. nih.govastx.com Once a fragment hit is identified, its binding mode is characterized, and medicinal chemists then work to grow the fragment into a more potent lead compound by adding functional groups that can form additional favorable interactions with the target.
For instance, research on transthyretin (TTR), a protein implicated in amyloidosis, utilized a fragment screening approach to identify novel binders. nih.gov While this specific study did not explicitly name this compound, it exemplifies the process where diverse fragment libraries are screened to find starting points for new therapeutics. The hits from such screens, which could include piperidine-based fragments, are then validated and optimized.
The synthesis of diverse piperidine-based fragments is a critical enabling step for their use in FBDD. Methodologies have been developed for the creation of various substituted piperidines, including chiral 2-substituted piperidine-4-carboxylic acids, from readily available starting materials. researchgate.net These synthetic routes provide access to a wide range of piperidine fragments for inclusion in screening libraries.
Table 1: Properties of an Ideal Fragment (Rule of Three)
| Property | Value |
| Molecular Weight (MW) | < 300 Da |
| cLogP | < 3 |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 3 |
This table is based on the widely accepted "Rule of Three" for fragment-based drug discovery. whiterose.ac.uk
Role As a Chiral Building Block in Asymmetric Synthesis
Enantiomeric Forms in Chiral Synthesis
Chirality is a fundamental concept in drug discovery and development, as the different enantiomers (non-superimposable mirror images) of a drug molecule can have vastly different biological activities. The use of enantiomerically pure starting materials, known as the "chiral pool" approach, is a powerful strategy in asymmetric synthesis. Tert-butyl piperidine-2-carboxylate is available in both its (R) and (S) enantiomeric forms, providing chemists with direct access to either desired stereochemical outcome in a target molecule.
The synthesis begins with a specific enantiomer of the building block, and subsequent reactions are designed to build the rest of the molecule without disturbing the initial chiral center. This "chiral information" is transferred from the starting material to the final product. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial in this process, as it prevents unwanted side reactions at the amine while allowing for controlled modifications elsewhere on the piperidine (B6355638) ring. This group can be reliably removed under acidic conditions, such as with trifluoroacetic acid, at a later stage in the synthesis. nih.gov
The availability of both enantiomers allows for the flexible synthesis of various stereoisomers of a target compound, which is essential for studying structure-activity relationships in medicinal chemistry. For instance, both enantiomers of 2-tert-butyl-5,5-dimethylimidazolidin-4-one, a related chiral auxiliary, have been prepared and used in dipeptide synthesis. researchgate.net
Table 1: Enantiomeric Forms of this compound
| Enantiomer | Structure | Application in Asymmetric Synthesis |
|---|---|---|
| (R)-tert-Butyl piperidine-2-carboxylate | (Chemical structure of the R-enantiomer) | Used as a starting material to synthesize target molecules with the (R)-configuration at the corresponding stereocenter. |
Diastereoselective Reactions Utilizing Piperidine-2-carboxylate Scaffolds
A key advantage of using a chiral building block like this compound is its ability to direct the stereochemical outcome of subsequent reactions, a process known as diastereoselection. The existing stereocenter at the C2 position influences the formation of new stereocenters, leading to one diastereomer being formed in preference to others. This substrate-controlled stereochemical relay is a highly efficient way to build molecular complexity. nih.gov
A notable example is the synthesis of trans-2,3-disubstituted piperidines. researchgate.net In this approach, the synthesis starts with a chiral building block that controls the configuration at the C2 carbon. A subsequent reaction, such as a 1,4-addition of a chiral amide to an α,β-unsaturated tert-butyl ester, establishes a new stereocenter at the C3 position. researchgate.net The steric bulk of the existing groups on the piperidine ring directs the incoming reagent to approach from the less hindered face, resulting in the preferential formation of the trans diastereomer. This strategy provides a direct and highly stereoselective route to densely functionalized piperidine skeletons that are present in many biologically active compounds. researchgate.net
Another example involves the 1,3-dipolar cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides to produce highly substituted pyrrolidines. nih.gov While not a piperidine scaffold, this reaction demonstrates the principle where a chiral group (in this case, an N-tert-butanesulfinyl group) effectively controls the diastereoselectivity of the cycloaddition, leading to the formation of specific stereoisomers. nih.gov
Table 2: Example of a Diastereoselective Reaction
| Reaction Type | Starting Material Fragment | Reagent | Product Skeleton | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Conjugate Addition & Cyclization | Chiral β-amino ester derived from an α,β-unsaturated tert-butyl ester | Chiral lithium amide | trans-2,3-Disubstituted piperidine | High diastereoselectivity for the trans isomer | researchgate.net |
Applications in the Synthesis of Stereochemically Defined Pharmaceutical Targets
The piperidine ring is a common structural motif in a vast number of pharmaceuticals and natural products. The use of this compound as a chiral building block has enabled the efficient asymmetric synthesis of several important molecular targets.
One significant application is in the synthesis of Dendrobates alkaloids, a class of compounds known for their potent biological activity. portico.org The stereoselective construction of trisubstituted piperidine rings, which form the core of these alkaloids, can be achieved using chiral building blocks derived from piperidine-2-carboxylate. portico.org The predefined stereochemistry of the starting material is essential for obtaining the correct absolute stereochemistry in the final natural product.
This building block is also instrumental in creating precursors for modern drug candidates. For example, it has been utilized in the synthesis of precursors for PI3K-delta inhibitors, which are a class of drugs investigated for treating certain types of cancer and inflammatory diseases. rsc.org Furthermore, related chiral piperidones have been used to synthesize all four diastereomers of 2,6-disubstituted 3-piperidinols, which are key intermediates for alkaloids like (-)-spectaline. capes.gov.br The synthesis of GABOB (γ-amino-β-hydroxybutyric acid), a neurotransmitter analog, has also been achieved via an asymmetric route involving a chiral dirhodium-catalyzed C-H insertion reaction of a related diazoacetamide (B1201003). researchgate.net
Table 3: Examples of Pharmaceutical Targets Synthesized Using Piperidine-2-carboxylate Derivatives
| Target Molecule/Class | Therapeutic Area/Significance | Role of Chiral Building Block | Reference |
|---|---|---|---|
| Dendrobates Alkaloids | Natural products with diverse biological activities | Provides the core trisubstituted piperidine skeleton with controlled stereochemistry. | portico.org |
| (-)-Morusimic Acid D | Piperidine alkaloid | Used in the first asymmetric synthesis of this 2,3-trans-2,6-cis-2-methyl-6-substituted piperidin-3-ol alkaloid. | researchgate.net |
| PI3K-delta Inhibitor Precursor | Oncology, Inflammation | Used to construct the chiral piperidine core of the inhibitor. | rsc.org |
| GABOB (γ-amino-β-hydroxybutyric acid) | Neurotransmitter analog | A related N-substituted diazoacetamide undergoes enantioselective C-H insertion to form a chiral lactam precursor. | researchgate.net |
Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatography is indispensable for separating tert-butyl piperidine-2-carboxylate from reaction mixtures and for determining its purity. For chiral variants, these techniques are crucial for quantifying the enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC) is a primary tool for both purity assessment and the determination of enantiomeric excess. nih.govnih.gov Analytical HPLC can be used to monitor reaction progress and confirm the purity of the final product. nih.govorgsyn.org For chiral separations, specialized chiral stationary phases (CSPs) are required, as enantiomers exhibit identical physical properties in an achiral environment. researchgate.net
The choice of column and mobile phase is critical for achieving successful separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are commonly used. researchgate.netrsc.orgmdpi.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol such as isopropanol (B130326) (i-PrOH) or ethanol. rsc.orgsigmaaldrich.com The addition of small amounts of an acidic or basic modifier can improve peak shape and resolution. mdpi.com
Research findings show that specific conditions can be optimized for the separation of enantiomers of piperidine (B6355638) derivatives. For instance, the enantiomeric excess of a product was determined using a CHIRALPAK AD-H column with a mobile phase of hexane/i-PrOH (70/30) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. rsc.org Under these conditions, the major and minor enantiomers showed distinct retention times, allowing for accurate quantification. rsc.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | CHIRALPAK AD-H | rsc.org |
| Mobile Phase | Hexane/Isopropanol (70/30) | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Temperature | 30 °C | rsc.org |
| Detection | UV at 254 nm | rsc.org |
| Retention Time (t_R, major) | 6.027 min | rsc.org |
| Retention Time (t_R, minor) | 15.553 min | rsc.org |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing this compound. It is particularly useful for assessing the purity of starting materials and products, especially for volatile or thermally stable compounds. avantorsciences.comvwr.com The purity of commercial (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid is often stated to be determinable by GC analysis. avantorsciences.comvwr.com
In research, GC-MS is widely used to identify and quantify components in a mixture. cmbr-journal.comscholars.direct The technique separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information based on the mass-to-charge ratio of the ionized molecules and their fragments. nih.gov This combination allows for the confident identification of piperidine-containing compounds and their byproducts in complex mixtures. nih.govpolicija.siacs.org
High-Performance Capillary Electrophoresis (HPCE) or Capillary Electrophoresis (CE) represents an alternative and highly efficient technique for the separation of chiral compounds. nih.gov CE separates molecules based on their differential migration in an electric field, which is influenced by their charge-to-size ratio. nih.gov For chiral separations, a chiral selector, such as a cyclodextrin, is typically added to the running buffer. nih.gov
While specific applications of HPCE for this compound are not widely documented, the technique has been successfully used to resolve diastereomers of similar compounds like (R,S)-tetrahydroisoquinoline-3-carboxylic acid. nih.gov The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation. nih.gov The elution order in CE can even be correlated with the molecular size and geometry of the diastereomeric complexes, as confirmed by computational modeling. nih.gov This suggests HPCE is a viable and powerful method for the chiral analysis of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework. tandfonline.com
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for this compound derivatives include a characteristic singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a series of multiplets for the protons on the piperidine ring. uva.nlimperial.ac.uk
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are observed for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the carbonyl carbon of the ester, and the carbons of the piperidine ring. uva.nlimperial.ac.uk
The precise chemical shifts and coupling constants are used to confirm the regiochemistry and stereochemistry of substituents on the piperidine ring. rsc.org
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| -C(CH₃)₃ | ~1.44 (s, 9H) | ~28.6 | imperial.ac.uk |
| -C(CH₃)₃ | - | ~79.8 | imperial.ac.uk |
| N-C=O | - | ~154.8 | imperial.ac.uk |
| Piperidine Ring H | ~1.7-4.2 (m) | - | imperial.ac.uk |
| Piperidine Ring C | - | ~43-45 | imperial.ac.uk |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. tandfonline.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. uva.nlimperial.ac.uk
In Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized and then fragmented. researchgate.net The fragmentation pattern is a unique fingerprint of the molecule. For tert-butyl esters, a characteristic fragmentation pathway is the loss of a tert-butyl radical or isobutylene (B52900), leading to prominent peaks in the spectrum. nih.gov For example, mass spectral analysis of 1-(tert-butyl)piperidine shows a base peak at m/z 126, resulting from the loss of a methyl radical from the parent ion (m/z 141) followed by rearrangement. chegg.com The presence of the ester and the N-Boc protecting group in this compound leads to predictable fragmentation patterns, allowing for unambiguous structural confirmation. uva.nlresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in the structural elucidation and characterization of organic compounds, including this compound. These methods provide valuable insights into the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the secondary amine of the piperidine ring, the ester carbonyl group, and the aliphatic C-H bonds.
The key IR absorption bands anticipated for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Piperidine) | Stretching | 3500 - 3300 (medium) |
| C-H (Aliphatic) | Stretching | 2950 - 2850 (medium to strong) |
| C=O (Ester) | Stretching | 1750 - 1735 (strong) |
| C-O (Ester) | Stretching | 1300 - 1000 |
| C-N (Amine) | Stretching | 1250 - 1020 |
| C-H (Alkyl) | Bending | 1465 and 1378 |
The N-H stretching vibration of the secondary amine in the piperidine ring is expected to appear as a medium intensity band in the region of 3500-3300 cm⁻¹. ucla.edu The aliphatic C-H stretching vibrations from the piperidine ring and the tert-butyl group will be observed as strong absorptions between 2950 and 2850 cm⁻¹. vscht.cz One of the most prominent peaks in the spectrum will be the strong C=O stretching band of the tert-butyl ester, typically found in the 1750-1735 cm⁻¹ range. ucla.edu The C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ region. Furthermore, the C-N stretching of the amine and C-H bending vibrations of the alkyl groups will also be present in the fingerprint region of the spectrum. vscht.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chromophores, or light-absorbing groups, are responsible for a molecule's UV-Vis absorption spectrum. In the case of this compound, the primary chromophore is the carbonyl group (C=O) of the ester function.
Saturated esters, like this compound, typically exhibit a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl double bond.
For simple aliphatic esters, the λmax (wavelength of maximum absorbance) for the n → π* transition is generally observed in the range of 200-215 nm. The presence of the nitrogen atom in the piperidine ring is not expected to significantly shift this absorption into the visible range, as it is not part of a conjugated system with the carbonyl group. Therefore, this compound is expected to be transparent in the visible region of the electromagnetic spectrum. It is important to note that while general principles suggest this absorption range, specific experimental data for this compound is not widely documented in the reviewed scientific literature.
Future Research Directions and Translational Potential
Exploration of Novel Therapeutic Targets
The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.govnih.gov The inherent structural features of tert-butyl piperidine-2-carboxylate and its derivatives offer a unique starting point for the exploration of novel therapeutic targets across a wide spectrum of diseases. The introduction of the chiral piperidine scaffold can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiotoxicity. thieme-connect.com
Derivatives of piperidine have shown a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-Alzheimer's, and antimicrobial effects. nih.govijnrd.orgresearchgate.net Future research will likely focus on leveraging this scaffold to design potent and selective inhibitors for challenging protein targets implicated in these and other diseases. For instance, the development of novel piperidine-based compounds as inhibitors of tubulin polymerization is a promising strategy for liver cancer therapy. nih.gov Furthermore, the synthesis of piperazine-2-carboxylic acid derivatives has yielded compounds with significant inhibitory activity against butyrylcholinesterase (BChE), a key enzyme in Alzheimer's disease, with some analogues showing potency superior to existing drugs like donepezil (B133215) and tacrine. nih.gov
Table 1: Investigated Therapeutic Areas for Piperidine Derivatives
| Therapeutic Area | Example Target/Mechanism | Reference |
|---|---|---|
| Oncology | Tubulin Polymerization Inhibition, RET Kinase Inhibition | nih.govresearchgate.net |
| Neurodegenerative Diseases | Butyrylcholinesterase (BChE) Inhibition | nih.gov |
| Inflammatory Diseases | Dual COX-2 and sEH Inhibition | researchgate.net |
| Diabetes | α-glucosidase inhibition | mdpi.com |
Development of Advanced Catalytic Methods for Synthesis
The efficient and stereoselective synthesis of piperidine derivatives is crucial for drug discovery and development. While classical methods exist, the future of synthesizing this compound and its analogues lies in the development of more advanced and sustainable catalytic methods. These next-generation approaches aim to provide higher yields, enantioselectivities, and functional group tolerance with greater step- and atom-economy.
Recent breakthroughs in asymmetric catalysis offer a glimpse into the future of piperidine synthesis. Asymmetric organocatalysis, for instance, has been successfully employed for the synthesis of chiral piperidine-2-carboxylates. rsc.orgnih.gov Rhodium-catalyzed reactions have also emerged as a powerful tool. For example, a rhodium-catalyzed reductive transamination process allows for the rapid preparation of various chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cn Another innovative approach involves a rhodium-catalyzed asymmetric reductive Heck reaction to produce enantioenriched 3-substituted piperidines. snnu.edu.cn
Future research will likely focus on:
Novel Catalyst Design: Developing new chiral catalysts (both metal-based and organocatalytic) for highly stereoselective transformations.
Broader Substrate Scope: Expanding the range of starting materials and functional groups that can be tolerated in these catalytic reactions.
Flow Chemistry and Scalability: Adapting these advanced catalytic methods for continuous flow synthesis, enabling large-scale and more sustainable production.
Table 2: Emerging Catalytic Strategies for Chiral Piperidine Synthesis
| Catalytic Method | Key Features | Example Catalyst/System | Reference |
|---|---|---|---|
| Asymmetric Organocatalysis | Metal-free, biomimetic approach | Chiral Phosphoric Acid, (L)-proline | rsc.orgacs.org |
| Rhodium-Catalyzed Reductive Transamination | High diastereo- and enantioselectivity, broad functional group tolerance | [RhCp*Cl2]2 with a chiral primary amine | dicp.ac.cn |
| Rhodium-Catalyzed Asymmetric Carbometalation | Access to enantioenriched 3-substituted piperidines | Rh-catalyst with a chiral ligand | snnu.edu.cn |
Integration into Artificial Intelligence-Driven Drug Discovery Pipelines
AI algorithms, particularly machine learning and deep learning, can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of novel compounds. youtube.comnih.gov For a scaffold like piperidine, AI can be employed to:
Predict Novel Targets: Analyze biological data to identify new protein targets for which piperidine derivatives could be effective modulators.
De Novo Design: Generate novel piperidine-based structures with optimized properties for a specific target, moving beyond traditional library screening.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, prioritizing those with favorable drug-like characteristics. youtube.com
Synthetic Route Planning: Utilize AI tools to devise the most efficient and cost-effective synthetic routes for promising piperidine-based drug candidates. blogspot.com
While challenges in data quality and model interpretability remain, the synergy between the chemical diversity offered by the this compound scaffold and the predictive power of AI holds immense promise for the future of pharmaceutical research. nih.gov
Expansion into Materials Science and Supramolecular Chemistry
Beyond its well-established role in pharmaceuticals, the unique structural and functional properties of the piperidine moiety are paving the way for its application in materials science and supramolecular chemistry. The ability of piperidine derivatives to engage in specific non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of functional materials. researchgate.net
Future research in this area is expected to explore:
Bioactive Materials: The development of piperidine-based polymers and films with inherent biological activity, such as antimicrobial properties, for applications in medical devices and drug delivery systems. nih.gov
Supramolecular Assemblies: The design of self-assembling systems based on piperidine derivatives to create novel gels, liquid crystals, and other soft materials with tunable properties. The Norrish–Yang cyclization of imidazolidinone derivatives, for instance, can lead to complex fused-ring systems. acs.org
Corrosion Inhibition: The investigation of piperidine derivatives as effective corrosion inhibitors for metal surfaces. ijnrd.org
Novel Polymers: The exploration of piperidine-containing compounds as monomers for the synthesis of new polymers with enhanced thermal and mechanical properties.
The ability to precisely control the three-dimensional structure of piperidine scaffolds will be instrumental in designing materials with tailored functions at the molecular level.
Conclusion
Summary of Research Impact of Tert-butyl Piperidine-2-carboxylate
This compound has established itself as a cornerstone chiral building block in the fields of organic synthesis and medicinal chemistry. Its research impact stems from a combination of its structural features: a piperidine (B6355638) core, a stereocenter at the 2-position, and a tert-butyl ester protecting group. The piperidine ring is a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved drugs. The tert-butyl ester provides a robust protecting group for the carboxylic acid, allowing for selective chemical modifications at other positions of the molecule before its removal under specific acidic conditions.
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). nbinno.com Its presence in synthetic pathways enables the construction of a wide array of substituted piperidine derivatives with controlled stereochemistry. The defined stereocenter is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Researchers leverage this pre-existing chirality to build intricate three-dimensional structures, which are increasingly important for achieving high selectivity and potency in modern drug discovery. nih.gov
Detailed research findings show that derivatives of this compound are instrumental in creating novel therapeutic agents. For example, modified versions of this compound are used in the development of treatments for a range of diseases. While the compound itself is a precursor, its structural framework is retained in the final active molecules, highlighting its foundational role in the drug design and development process. The ability to functionalize the piperidine ring at various positions, starting from this key intermediate, allows chemists to fine-tune the pharmacological properties of the target compounds.
The following table summarizes the key attributes and applications of this compound based on available research data:
| Feature | Description | Research Application |
| Chemical Structure | A piperidine ring with a tert-butoxycarbonyl group at the 2-position. | Provides a stable, chiral scaffold for further synthetic elaboration. |
| Chirality | Typically used as a single enantiomer (e.g., (S)- or (R)-isomer). | Enables the enantioselective synthesis of complex target molecules, which is critical for biological activity. |
| Protecting Group | The tert-butyl ester protects the carboxylic acid functionality. | Allows for chemical reactions to be performed on other parts of the molecule without affecting the carboxyl group. It can be removed under specific acidic conditions. |
| Synthetic Intermediate | Serves as a starting material for multi-step syntheses. | Used in the preparation of a variety of substituted piperidines for pharmaceutical and chemical research. nbinno.com |
Prospects for Continued Innovation in Related Chemical and Biological Sciences
The future of chemical and biological sciences will continue to benefit from the availability and application of chiral building blocks like this compound. The demand for sophisticated molecules with precise three-dimensional architectures is growing, particularly in the pharmaceutical industry's quest for drugs that can modulate complex biological targets. The piperidine scaffold remains a highly sought-after feature in novel therapeutics, from kinase inhibitors in oncology to treatments for central nervous system disorders. tandfonline.com
Continued innovation is expected in the development of new synthetic methodologies that utilize this compound and its derivatives. Advances in catalysis, including photoredox and enzymatic reactions, are likely to provide even more efficient and selective ways to modify the piperidine ring. organic-chemistry.org These new methods will enable the creation of novel chemical entities with previously inaccessible structures, expanding the chemical space available for drug discovery.
Furthermore, the principles of green chemistry are likely to influence the future use of such building blocks. The development of more sustainable synthetic routes to and from this compound will be a key area of research. google.com This includes minimizing the number of synthetic steps, reducing waste, and using less hazardous reagents.
In the biological sciences, the availability of a diverse library of compounds derived from this compound will continue to fuel the exploration of new biological targets and disease pathways. Techniques like fragment-based drug discovery, where small, simple molecules are screened for their ability to bind to a biological target, can leverage the piperidine scaffold as a starting point for building more potent and selective drug candidates. The continued use of this versatile building block is therefore poised to contribute to significant advancements in our understanding of biology and the development of next-generation medicines.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl piperidine-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of piperidine-2-carboxylic acid derivatives. Key steps include:
Protection : React piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under basic conditions (e.g., DMAP or triethylamine) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
- Yield Optimization :
- Maintain anhydrous conditions to prevent hydrolysis of Boc groups.
- Monitor reaction progress via TLC or LC-MS to avoid over-reaction.
- Adjust stoichiometry (e.g., 1.2 equivalents of Boc₂O) to drive completion .
Q. What purification techniques are most effective for isolating This compound intermediates?
- Methodological Answer :
- Column Chromatography : Preferred for separating polar intermediates; use silica gel with hexane/ethyl acetate (7:3 ratio) .
- Recrystallization : Suitable for crystalline derivatives; ethanol or methanol/water mixtures are common solvents.
- Safety Note : Avoid static discharge during solvent handling, as tert-butyl derivatives may react with oxidizing agents .
Q. How is the structural integrity of This compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm and piperidine ring protons between 1.5–3.5 ppm.
- ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .
- X-ray Crystallography : Resolve conformational details using SHELX programs (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How does the axial vs. equatorial conformation of the tert-butyl group influence the reactivity of this compound?
- Methodological Answer : The tert-butyl group’s steric bulk stabilizes specific conformers:
- Axial Conformation : Favored in solid state (observed via XRD), reducing steric hindrance with piperidine ring substituents .
- Equatorial Conformation : Dominates in solution (observed via low-temperature NMR) due to solvation effects .
- Implications :
- Axial conformers may enhance crystallinity for XRD analysis.
- Equatorial conformers increase solubility in polar solvents, aiding reaction kinetics.
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?
- Methodological Answer :
- Cross-Validation :
- Case Study : If NMR suggests equatorial dominance but DFT predicts axial stability, include solvent molecules (e.g., DCM or water) in simulations to reconcile results .
Q. What strategies mitigate instability of This compound intermediates during multi-step synthesis?
- Methodological Answer :
- Temperature Control : Store intermediates at –20°C to prevent tert-butyl group cleavage .
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps .
- Protecting Group Alternatives : Replace Boc with Fmoc for acid-sensitive intermediates .
Safety and Handling
Q. What are the critical safety protocols for handling This compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
